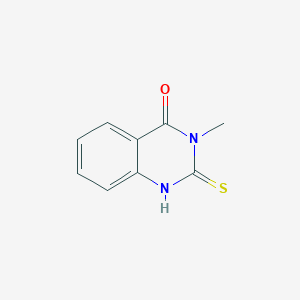

2-mercapto-3-methylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVINMHFLRZHVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353644 | |

| Record name | 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-09-5 | |

| Record name | 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mercapto-3-methylquinazolin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-mercapto-3-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, detailed synthetic methodologies, and its pivotal role as a scaffold in the development of novel therapeutics, particularly histone deacetylase (HDAC) inhibitors.

Core Compound Identification

| Parameter | Value | Source |

| Chemical Name | 2-Mercapto-3-methylquinazolin-4(3H)-one | N/A |

| CAS Number | 1705-09-5 | N/A |

| Molecular Formula | C₉H₈N₂OS | N/A |

| Molecular Weight | 192.24 g/mol | N/A |

| Canonical SMILES | CN1C(=S)NC2=CC=CC=C2C1=O | N/A |

| Physical Appearance | White to off-white solid | N/A |

| Melting Point | 260-261 °C | N/A |

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged heterocyclic system renowned for its broad spectrum of biological activities. This structural motif is present in numerous approved drugs and clinical candidates, demonstrating activities ranging from anticancer and anti-inflammatory to anticonvulsant and antimicrobial. The versatility of the quinazolinone scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

2-Mercapto-3-methylquinazolin-4(3H)-one, in particular, serves as a crucial building block for a variety of derivatives. The presence of a reactive mercapto group at the 2-position provides a convenient handle for S-alkylation, enabling the introduction of diverse side chains and pharmacophores. This strategic modification is central to its application in modern drug design, most notably in the creation of potent and selective enzyme inhibitors.

Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one

The most common and efficient method for the synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones involves the condensation of anthranilic acid with an appropriate isothiocyanate.[1] This reaction proceeds via a thiourea intermediate, which subsequently undergoes intramolecular cyclization to form the quinazolinone ring.

Reaction Mechanism

The synthesis is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of methyl isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate. Subsequent heating in the presence of a base, such as triethylamine, facilitates the cyclization through the attack of the deprotonated carboxylic acid on the thiourea, followed by dehydration to yield the final product.

Caption: Synthetic pathway for 2-mercapto-3-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of analogous 2-mercapto-3-substituted-quinazolin-4(3H)-ones.[1]

Materials:

-

Anthranilic acid (1.0 eq)

-

Methyl isothiocyanate (1.0 eq)

-

Triethylamine (1.5 eq)

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add methyl isothiocyanate (1.0 eq) followed by triethylamine (1.5 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 2-mercapto-3-methylquinazolin-4(3H)-one.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | ~12.5-13.0 ppm (s, 1H): Thiol (SH) proton. ~8.0-8.2 ppm (d, 1H): Aromatic proton (position 5). ~7.3-7.8 ppm (m, 3H): Remaining aromatic protons. ~3.5 ppm (s, 3H): Methyl (N-CH₃) protons. |

| ¹³C NMR (DMSO-d₆) | ~175-180 ppm: Thiocarbonyl (C=S). ~160-165 ppm: Carbonyl (C=O). ~115-145 ppm: Aromatic carbons. ~30-35 ppm: Methyl carbon (N-CH₃). |

| FT-IR (KBr) | ~3100-3200 cm⁻¹: N-H stretch (tautomeric form). ~1670-1690 cm⁻¹: C=O stretch (amide). ~1600-1620 cm⁻¹: C=N stretch. ~1170-1250 cm⁻¹: C=S stretch. |

Application in Drug Discovery: A Scaffold for HDAC Inhibitors

A significant application of 2-mercapto-3-methylquinazolin-4(3H)-one is its use as a starting material for the synthesis of Histone Deacetylase (HDAC) inhibitors.[1][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[1]

Mechanism of Action of Quinazolinone-based HDAC Inhibitors

HDAC inhibitors typically possess a pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group.[5] In derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one, the quinazolinone moiety serves as the cap group. This cap group interacts with the surface of the HDAC enzyme, often at the rim of the active site tunnel, contributing to the inhibitor's potency and isoform selectivity.[5][6]

The synthesis of these inhibitors involves the S-alkylation of the mercapto group to introduce a linker, which is then terminated with a zinc-binding group, commonly a hydroxamic acid.

Caption: Pharmacophore model for quinazolinone-based HDAC inhibitors.

Experimental Protocol: Synthesis of a Quinazolinone-based HDAC Inhibitor

The following is a representative multi-step protocol for the synthesis of a potential HDAC inhibitor, adapted from a study on N-hydroxyheptanamide derivatives of 2-mercaptoquinazolin-4(3H)-one.[1][4] This study demonstrated that methyl-substituted derivatives at the N-3 position exhibit high cytotoxicity against cancer cell lines.[1][4]

Step 1: S-Alkylation

-

Reaction Setup: To a solution of 2-mercapto-3-methylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkylating Agent: Add an appropriate alkyl halide with a terminal ester group (e.g., ethyl 7-bromoheptanoate, 1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Ester Hydrolysis

-

Reaction Setup: Dissolve the S-alkylated ester from Step 1 in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Work-up: Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Step 3: Hydroxamic Acid Formation

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid from Step 2 in DMF. Add a coupling agent such as HATU or HBTU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Addition of Hydroxylamine: After stirring for 15-20 minutes, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final hydroxamic acid derivative by column chromatography or recrystallization.

Conclusion

2-Mercapto-3-methylquinazolin-4(3H)-one is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its mercapto group make it an ideal starting point for the development of a wide range of bioactive molecules. Its proven utility in the design of potent HDAC inhibitors underscores its importance in the ongoing search for novel anticancer therapeutics. The methodologies and insights presented in this guide are intended to support researchers in the synthesis, characterization, and application of this important chemical entity in their drug discovery endeavors.

References

- Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (Link not available)

-

S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. PubMed Central. [Link]

- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. (Link not available)

-

Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed. [Link]

- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. (Link not available)

-

Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ResearchGate. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

-

Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. PubMed Central. [Link]

- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)

-

Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

- 4 - Supporting Inform

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [Link]

-

Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. PubMed. [Link]

-

Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. AIR Unimi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 6. air.unimi.it [air.unimi.it]

The Multifaceted Biological Activities of 2-Mercapto-3-methylquinazolin-4(3H)-one Derivatives

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This guide focuses specifically on derivatives featuring a methyl group at the N-3 position and a mercapto group at the C-2 position, a combination that serves as a versatile platform for therapeutic innovation. The nucleophilic thiol at C-2 provides a reactive handle for extensive derivatization, allowing for the fine-tuning of biological properties. This document synthesizes current research to provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and significant biological activities of 2-mercapto-3-methylquinazolin-4(3H)-one derivatives, including their potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. Detailed experimental protocols and data are provided to support researchers in the practical application of this knowledge for novel drug discovery.

The Quinazolinone Scaffold: A Foundation for Drug Design

The Privileged Nature of Quinazolin-4(3H)-one

The quinazolinone ring system, a fusion of a pyrimidine and a benzene ring, is a cornerstone in the development of therapeutic agents. Its rigid, planar structure and ability to form multiple hydrogen bonds and hydrophobic interactions allow it to bind effectively to a wide array of biological targets.[1] This inherent versatility has led to the development of numerous clinically approved drugs and countless investigational compounds across diverse therapeutic areas.[3]

Strategic Importance of 2-Mercapto and N-3-Methyl Substitutions

The introduction of a mercapto (-SH) group at the C-2 position and a methyl (-CH3) group at the N-3 position endows the quinazolinone scaffold with specific and advantageous properties.

-

2-Mercapto Group: This functional group is a powerful nucleophile, making it an ideal point for synthetic elaboration via S-alkylation.[1] This allows for the systematic introduction of a vast library of side chains, which is fundamental for exploring structure-activity relationships (SAR) and optimizing target affinity and selectivity.

-

N-3-Methyl Group: The substituent at the N-3 position significantly influences the molecule's overall conformation and biological activity. Studies have shown that a compact methyl group at this position can lead to superior potency in certain contexts, such as anticancer activity, when compared to bulkier substituents like phenyl or benzyl groups.[4][5]

Synthesis and Derivatization Strategy

Core Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one

The foundational molecule is typically synthesized through a cyclocondensation reaction. The most common and efficient route involves the reaction of anthranilic acid with methyl isothiocyanate. Modern "green chemistry" approaches, such as using deep eutectic solvents (DES) or microwave irradiation, have been developed to improve yields, reduce reaction times, and minimize environmental impact.[6][7]

Caption: General synthesis of the core scaffold.

Experimental Protocol: Core Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add methyl isothiocyanate (1.1 equivalents) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure 2-mercapto-3-methylquinazolin-4(3H)-one.

-

Characterization: Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

S-Alkylation: The Gateway to Chemical Diversity

The thiol group at C-2 is readily deprotonated by a mild base (e.g., K₂CO₃) to form a thiolate anion, a potent nucleophile. This anion can then react with a wide range of electrophiles (e.g., alkyl halides, phenacyl bromides) to generate a diverse library of S-substituted derivatives.[8][9][10][11]

Caption: S-Alkylation workflow for derivatization.

Potent Anticancer Activities

Derivatives of this scaffold have emerged as highly promising anticancer agents, acting through multiple mechanisms of action.

Mechanism: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in gene expression regulation. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to cell cycle arrest and apoptosis.[4]

Certain 2-mercapto-3-methylquinazolin-4(3H)-one derivatives, particularly those incorporating a hydroxamic acid moiety at the end of the S-alkyl chain, have been identified as potent HDAC inhibitors.[4][5][12] Studies show that these compounds can induce G2/M phase cell cycle arrest and promote apoptosis in colon (SW620) and breast (MDA-MB-231) cancer cells.[4]

| Compound | Substitution (R) | Cell Line | IC₅₀ (µM) | Reference |

| 4a | -H | SW620 (Colon) | 4.24 ± 1.16 | [4] |

| MDA-MB-231 (Breast) | 2.93 ± 0.68 | [4] | ||

| 4c | 7-CH₃ | SW620 (Colon) | 3.61 ± 0.32 | [4] |

| MDA-MB-231 (Breast) | 3.34 ± 0.32 | [4] | ||

| Table 1: Cytotoxicity of lead HDAC-inhibiting derivatives.[4] |

Mechanism: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment.[13] Selective inhibition of these isoforms is a validated strategy for anticancer therapy. S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives bearing sulfonamide groups have been shown to be potent and selective inhibitors of these enzymes.[11][13][14][15]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 2 | 85.5 | 6.4 | 12.6 | 8.6 | [13][14] |

| 3 | 57.8 | 13.5 | 7.1 | 3.1 | [13][14] |

| 4 | 70.4 | 14.2 | 8.3 | 4.5 | [13][14] |

| Table 2: Inhibition constants (Kᵢ) against key human carbonic anhydrase (hCA) isoforms.[13][14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., SW620, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Broad-Spectrum Antimicrobial Activity

The quinazolinone scaffold is a well-established pharmacophore for antimicrobial agents.[8] Derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one have been screened against a panel of pathogenic microbes, demonstrating notable efficacy.

Spectrum of Activity

These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Pseudomonas aeruginosa and Escherichia coli.[16][17][18] The specific side chain attached at the C-2 sulfur position is critical in determining the spectrum and potency of the antimicrobial effect. Thioester derivatives, in particular, have been highlighted for their promising activity.[16][18]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Analgesic Potential

Chronic inflammation is a key driver of numerous diseases. The quinazolinone core is present in several compounds with known anti-inflammatory and analgesic properties.[1][19][20] Derivatives of 2-methyl-3-substituted quinazolinones have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac sodium.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.

-

Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg). A control group receives the vehicle, and a standard group receives a reference drug (e.g., Diclofenac).

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticonvulsant Properties

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing. The quinazolin-4(3H)-one structure, famously associated with the sedative-hypnotic methaqualone, has been a starting point for the design of new anticonvulsants.[21][22] The primary mechanism is believed to involve positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[22][23]

Caption: Proposed anticonvulsant mechanism of action.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Animal Grouping: Divide mice into groups: control (vehicle), standard (e.g., Diazepam), and test groups for different doses of the synthesized compounds.

-

Compound Administration: Administer the compounds and controls via the i.p. route.

-

PTZ Challenge: After a 30-60 minute absorption period, administer a convulsive dose of PTZ (e.g., 80 mg/kg, s.c.).

-

Observation: Immediately place each mouse in an individual observation chamber and record the latency (time to onset) of the first myoclonic jerk and generalized clonic-tonic seizures over a 30-minute period.

-

Analysis: A significant increase in seizure latency or complete protection from seizures in the test groups compared to the control group indicates anticonvulsant activity.[23][24]

Consolidated Structure-Activity Relationships (SAR)

Analysis across the various biological activities reveals key structural determinants for potency and selectivity:

-

N-3 Position: A small alkyl group like methyl is highly favorable for anticancer (HDAC inhibition) activity compared to larger aromatic or benzylic groups.[4][5]

-

C-2 Position: This is the primary point for tuning activity.

-

Anticancer (HDAC): An S-alkyl chain terminating in a hydroxamic acid group is a critical pharmacophore.

-

Anticancer (CA): An S-alkyl chain linked to a benzenesulfonamide moiety is essential for potent and selective inhibition of hCA IX/XII.[14][15]

-

Antimicrobial: Thioester and other S-substituted derivatives show a wide range of activities, with specific substitutions determining the spectrum.

-

-

Quinazolinone Ring: Substitutions on the benzene ring portion (e.g., at C-6, C-7) can further modulate activity and pharmacokinetic properties. For instance, a 7-CH₃ group was shown to maintain high cytotoxicity in anticancer assays.[4]

Caption: Summary of key SAR insights.

Conclusion and Future Perspectives

The 2-mercapto-3-methylquinazolin-4(3H)-one scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the C-2 position allow for the generation of large, diverse chemical libraries. Research has validated its potential in critical therapeutic areas, particularly in oncology through the dual mechanisms of HDAC and carbonic anhydrase inhibition. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring synergistic combinations with existing therapies, and further investigating less-explored biological activities to unlock the full potential of this versatile chemical scaffold.

References

- Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (n.d.). Google AI Search.

- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin - ijarsct. (n.d.). Google AI Search.

-

Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed. (2025, November 12). Google AI Search. [Link]

- Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)

- Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j...

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed. (2020, February 2). Google AI Search. [Link]

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H) - TSI Journals. (n.d.). Google AI Search. [Link]

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Google AI Search.

- Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - ResearchGate. (2025, December 14). Google AI Search.

-

Full article: Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - Taylor & Francis Online. (2020, February 2). Google AI Search. [Link]

- Synthesis and characterization of two derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one - ResearchGate. (2025, August 10). Google AI Search.

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI. (n.d.). Google AI Search. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH. (2025, December 9). Google AI Search. [Link]

- Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one - ResearchGate. (2022, February 14). Google AI Search.

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013, June 3). Google AI Search. [Link]

- Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives - PlumX. (n.d.). Google AI Search.

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Semantic Scholar. (n.d.). Google AI Search. [Link]

-

S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC - NIH. (2020, March 19). Google AI Search. [Link]

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC. (n.d.). Google AI Search. [Link]

-

Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - IOSR Journal. (2018, April 9). Google AI Search. [Link]

-

Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed. (n.d.). Google AI Search. [Link]

-

Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone | Iraqi Journal of Science. (2023, November 24). Google AI Search. [Link]

- 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W., (n.d.). Google AI Search.

- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. (n.d.). Google AI Search.

- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021, September 22). Google AI Search.

- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025, August 7). Google AI Search.

- Synthesis and anti-inflammatory and antimicrobial activities of some novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities - Arabian Journal of Chemistry. (n.d.). Google AI Search.

-

Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed. (n.d.). Google AI Search. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (n.d.). Google AI Search. [Link]

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2). Google AI Search. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. (n.d.). Google AI Search. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. mdpi.com [mdpi.com]

- 10. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PlumX [plu.mx]

- 18. Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Semantic Scholar [semanticscholar.org]

- 19. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 23. mdpi.com [mdpi.com]

- 24. journaljpri.com [journaljpri.com]

Foreword: The Principle of Dynamic Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 2-Mercapto-3-methylquinazolin-4(3H)-one

In the landscape of drug discovery and development, molecules are often perceived as static entities. This is a convenient, yet fundamentally incomplete, picture. The reality is that many pharmacologically active molecules exist in a state of dynamic equilibrium between two or more interconverting structural isomers known as tautomers. This phenomenon, tautomerism, is not a mere chemical curiosity; it is a critical determinant of a molecule's behavior, profoundly influencing its solubility, stability, membrane permeability, and, most importantly, its interaction with biological targets. The quinazolinone scaffold, a cornerstone in medicinal chemistry, is a prime example of a system where tautomeric equilibria dictate function.[1][2] This guide provides a detailed technical exploration of thione-thiol tautomerism in a specific, highly relevant derivative: 2-mercapto-3-methylquinazolin-4(3H)-one. Our objective is to move beyond simple description and delve into the causality behind its structural preferences, offering both the theoretical framework and the practical methodologies required for its rigorous study.

The Thione-Thiol Equilibrium: Two Sides of the Same Coin

The core of our investigation is the prototropic tautomerism involving the migration of a proton between nitrogen and sulfur atoms. 2-Mercapto-3-methylquinazolin-4(3H)-one can exist in two primary forms: the Thione (or lactam/thioamide) form and the Thiol (or lactim/imidothiol) form.

-

Thione Form (3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one): Characterized by a carbon-sulfur double bond (C=S) and a proton residing on the N1 nitrogen of the quinazolinone ring.

-

Thiol Form (2-mercapto-3-methylquinazolin-4(3H)-one): Characterized by a carbon-nitrogen double bond (C=N) within the pyrimidine ring and a proton on the sulfur atom, forming a sulfhydryl (-SH) group.

While the compound is commonly named by its "mercapto" (thiol) form, extensive studies on related heterocyclic thioamides have established that the thione form is generally the more stable and predominant tautomer in both solid and solution phases.[3][4][5] The energetic preference for the thione form is largely attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C=C bonds in the thiol tautomer.

Caption: Thione-Thiol tautomeric equilibrium in 2-mercapto-3-methylquinazolin-4(3H)-one.

Spectroscopic Elucidation: A Multi-Technique Approach

Determining the predominant tautomeric form requires a convergence of evidence from multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a self-validating system for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-line tool for identifying key functional groups that differentiate the two tautomers.

-

Evidence for Thione:

-

A strong absorption band for the C=O (amide) stretch, typically around 1650-1690 cm⁻¹ .

-

A broad N-H stretching band in the region of 3100-3300 cm⁻¹ .

-

The C=S (thione) stretching vibration, which is weaker and appears in the 1170-1250 cm⁻¹ range.

-

-

Evidence for Thiol:

-

Absence of the broad N-H stretch.

-

Appearance of a weak S-H stretching band near 2550 cm⁻¹ .

-

A C=N stretching band around 1600-1640 cm⁻¹ , often close to the aromatic C=C signals.

-

In practice, the spectrum of 2-mercapto-3-methylquinazolin-4(3H)-one is dominated by the characteristic absorptions of the thione form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive evidence in solution, allowing for the observation of specific protons and carbons.

-

¹H NMR:

-

Thione Form: A key signal is the exchangeable proton on N1 (N-H), which typically appears as a broad singlet downfield, often >12 ppm in DMSO-d₆. The methyl group on N3 will appear as a singlet around 3.5 ppm.

-

Thiol Form: The N-H signal would be absent. A new, sharp singlet for the S-H proton would appear, typically between 3-5 ppm, although its position is highly variable.

-

-

¹³C NMR:

-

Thione Form: The most telling signal is the C=S carbon, which is highly deshielded and appears far downfield, typically in the 175-185 ppm range. The C=O carbon appears around 160-165 ppm.

-

Thiol Form: The C=S signal would be replaced by a C-S signal at a significantly more shielded position (around 150-160 ppm), now part of an aromatic-like system.

-

Solvent choice is critical. Polar aprotic solvents like DMSO can stabilize the thione form through hydrogen bonding, while non-polar solvents like chloroform may slightly shift the equilibrium.[6] However, the thione form remains predominant across common NMR solvents.

Data Summary

The following table summarizes the expected key spectroscopic data for distinguishing the tautomers.

| Technique | Feature | Thione Tautomer | Thiol Tautomer |

| IR | N-H Stretch | ~3200 cm⁻¹ (broad) | Absent |

| S-H Stretch | Absent | ~2550 cm⁻¹ (weak) | |

| C=O Stretch | ~1670 cm⁻¹ (strong) | ~1670 cm⁻¹ (strong) | |

| C=S Stretch | ~1200 cm⁻¹ | Absent | |

| C=N Stretch | ~1610 cm⁻¹ | ~1620 cm⁻¹ | |

| ¹H NMR | N1-H Proton | >12 ppm (in DMSO) | Absent |

| S-H Proton | Absent | Variable (3-5 ppm) | |

| ¹³C NMR | C2 Carbon | ~180 ppm (C=S) | ~155 ppm (C-S) |

| C4 Carbon | ~162 ppm (C=O) | ~162 ppm (C=O) |

Computational Chemistry: Predicting Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insight into the intrinsic stability of tautomers.[4][7] By calculating the total electronic energy of each optimized geometry, we can determine the relative stability (ΔE).

The typical workflow involves:

-

Geometry Optimization: The structure of each tautomer is optimized to find its lowest energy conformation.

-

Frequency Calculation: Confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Energy Calculation: Single-point energy calculations are performed using a high-level basis set.

-

Solvent Modeling: The effect of a solvent can be included using continuum models like the Polarizable Continuum Model (PCM) to simulate a more realistic environment.[8]

Caption: Computational workflow for determining tautomer stability.

For virtually all related heterocyclic systems studied, these calculations consistently show the thione tautomer to be more stable than the thiol tautomer by several kcal/mol, confirming the experimental observations.[4]

Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following methodologies provide a framework for the synthesis and analysis of 2-mercapto-3-methylquinazolin-4(3H)-one.

Protocol: Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of 2-mercapto-3-substituted quinazolinones.[9][10]

Objective: To synthesize the title compound from anthranilic acid and methyl isothiocyanate.

Materials:

-

Anthranilic acid

-

Methyl isothiocyanate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of absolute ethanol.

-

Reagent Addition: To this solution, add 7.31 g (0.1 mol) of methyl isothiocyanate dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After reflux, cool the reaction mixture to room temperature. A solid precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Isolation & Neutralization: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product is an intermediate. Resuspend the solid in 100 mL of water and add concentrated HCl dropwise until the mixture is acidic, then heat for 1 hour to ensure cyclization.

-

Purification: Cool the mixture and collect the precipitate. To purify, dissolve the crude product in a 5% aqueous sodium hydroxide solution, treat with activated charcoal if necessary, and filter. Re-precipitate the pure product by acidifying the filtrate with acetic acid or dilute HCl.

-

Final Product: Collect the purified white or pale yellow solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.

-

Characterization: Confirm the identity and purity of the product using melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol: ¹H NMR Solvent Study for Tautomeric Analysis

Objective: To observe the N-H proton signal of the thione form and demonstrate its predominance.

Materials:

-

Synthesized 2-mercapto-3-methylquinazolin-4(3H)-one

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

-

NMR tubes

-

NMR Spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the spectral width is large enough to observe signals between 0 and 15 ppm.

-

Analysis:

-

Identify the aromatic protons (typically 4H, complex multiplet pattern between 7.0-8.2 ppm).

-

Identify the N-CH₃ singlet (typically 1H, ~3.5 ppm).

-

Search for a broad, exchangeable singlet far downfield (typically >12 ppm). This is the N1-H proton, a definitive marker for the thione tautomer.

-

-

(Optional) D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad N1-H signal at >12 ppm should disappear or significantly diminish, confirming it is an exchangeable proton.

Implications for Drug Design and Development

The dominance of the thione tautomer is not an academic footnote; it has profound consequences for drug development:

-

Hydrogen Bonding: The thione form possesses both a hydrogen bond donor (N-H) and acceptors (C=O, C=S). The thiol form loses the N-H donor and gains a weaker S-H donor. This difference fundamentally alters the molecule's ability to bind to a target protein, as receptor interactions are often governed by specific hydrogen bonding patterns.

-

Lipophilicity and Permeability: The thione form is generally more polar than the thiol form. This affects the molecule's LogP value, which in turn influences its solubility and ability to cross biological membranes.

-

Chemical Stability and Metabolism: The thiol (-SH) group is susceptible to oxidation, potentially leading to disulfide formation or other metabolic transformations. The greater stability of the thione form (C=S) can lead to a more predictable and stable pharmacokinetic profile.

Conclusion

References

-

Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Available at: [Link]

-

Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Available at: [Link]

-

Ioniță, P., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-one as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]

-

Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]

-

Molnar, M., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Green Chemistry Letters and Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Tautomeric states of 2-methyl-4(3H)-quinazolinone. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

Ibragimov, B. T., et al. (2015). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E. Available at: [Link]

-

Sergeieva, T. Y., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Chemistry & Chemical Technology. Available at: [Link]

-

Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

-

Ghavan, M., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling. Available at: [Link]

-

ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. Available at: [Link]

-

Beran, G. J. O., et al. (2022). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SPECTRAL CHARACTERIZATION OF SOME OXO-METAL COMPLEXES OF 2-MERCAPTO-3-BUTYL-QUINAZOLINE-4- ONE. Available at: [Link]

-

Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Crystal structure analysis of 2-mercapto-3-methylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Mercapto-3-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules is paramount as it governs their interaction with biological targets, thereby dictating their efficacy and selectivity. This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-mercapto-3-methylquinazolin-4(3H)-one, a representative member of this vital class of heterocyclic compounds. We will detail the synthetic and crystallization protocols, elucidate the workflow of structure determination, and interpret the resulting molecular and supramolecular features. This document serves as a self-validating framework for researchers aiming to perform and understand crystallographic analysis in the context of drug discovery and materials science.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-ones are fused heterocyclic systems that have garnered immense interest from the scientific community. Their structural versatility allows for modification at various positions, leading to a rich chemical space for drug design.[1][3] For instance, derivatives have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs) and tyrosine kinases, which are crucial targets in oncology.[4][5] The introduction of a mercapto (-SH) group at the 2-position and a methyl group at the N-3 position, as in 2-mercapto-3-methylquinazolin-4(3H)-one, significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation.

A definitive understanding of the solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in rational drug design.[6][7] It provides incontrovertible proof of constitution and stereochemistry and reveals the precise bond lengths, bond angles, and intermolecular interactions that are essential for computational studies like molecular docking and molecular dynamics simulations.[8]

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.[6][9]

Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one

The synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones is well-established, often proceeding through the condensation of anthranilic acid with an appropriate isothiocyanate.[10][11] This approach provides a reliable and efficient route to the desired scaffold.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine anthranilic acid (1.0 eq.) and ethanol.

-

Reagent Addition: While stirring, add methyl isothiocyanate (1.1 eq.) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product typically precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting powder can be further purified by recrystallization if necessary.[12]

Crystallization: The Art of Molecular Ordering

Obtaining a single crystal requires creating conditions where molecules slowly and methodically assemble into a highly ordered lattice. A seemingly pure powder can contain microcrystalline domains, amorphous material, or trace impurities that inhibit the growth of larger, well-defined crystals. The choice of solvent and technique is therefore critical. Slow evaporation is a robust and widely used method for compounds soluble in volatile organic solvents.

-

Solvent Screening: Test the solubility of the purified 2-mercapto-3-methylquinazolin-4(3H)-one in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature. A mixture of ethanol and methanol (9:1 v/v) is often a good starting point.[13]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., in a drying oven at 303 K).[13]

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Colorless, well-formed single crystals suitable for X-ray diffraction should appear.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[14] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

The SC-XRD Workflow: From Crystal to Structure

The entire process, from selecting a crystal to validating the final structural model, follows a systematic workflow. This ensures data quality and the reliability of the final structure.

Caption: Workflow for single-crystal X-ray structure determination.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a glass fiber or a loop using cryo-oil.[6] The mount is then affixed to a goniometer head.

-

Data Acquisition: The goniometer is placed on the diffractometer. The crystal is cooled (commonly to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[14] A series of diffraction images (frames) are collected as the crystal is rotated through various angles.[15]

-

Data Processing: The collected frames are processed using specialized software (e.g., Bruker's APEX suite).[7] This involves indexing the diffraction spots to determine the unit cell parameters and integrating the intensities of each reflection.

-

Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process optimizes atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis of 2-Mercapto-3-methylquinazolin-4(3H)-one

The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data Summary

The following table summarizes the kind of data that would be obtained from a successful SC-XRD experiment for the title compound.

| Parameter | Value |

| Chemical Formula | C₉H₈N₂OS |

| Formula Weight | 192.24 |

| Crystal System | Monoclinic (Example) |

| Space Group | P2₁/c (Example) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα, 0.71073 |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Note: Specific unit cell parameters and R-factors are dependent on the actual experimental outcome.

Molecular Geometry

The analysis of the refined structure would reveal a nearly planar quinazolinone ring system, a common feature for such fused aromatic structures.[13] Key structural observations would include:

-

Bond Lengths and Angles: The C=O bond length of the ketone group and the C=N bond within the pyrimidine ring will be consistent with established values. The C-S bond length of the mercapto group will indicate its thione tautomeric form in the solid state.

-

Tautomerism: The mercapto group can exist in thione (C=S) or thiol (-SH) tautomeric forms. Crystallographic analysis definitively identifies the dominant form in the solid state by locating the hydrogen atom. For similar 2-mercaptoquinazolinones, the thione form is often observed.

-

Planarity: The dihedral angle between the benzene and pyrimidine rings would be very small, indicating a high degree of planarity for the fused ring system.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, the crystal structure reveals how molecules pack together. This packing is dictated by non-covalent interactions, which are fundamental to crystal engineering and understanding physical properties like solubility and melting point.[16]

-

Hydrogen Bonding: The thione group (C=S) and the carbonyl group (C=O) are potential hydrogen bond acceptors, while the N-H group of the pyrimidine ring is a hydrogen bond donor. It is highly probable that molecules would link into chains or dimers via N-H···O or N-H···S hydrogen bonds.

-

π-π Stacking: The planar aromatic quinazolinone rings are expected to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal lattice.[13]

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of 2-mercapto-3-methylquinazolin-4(3H)-one, from chemical synthesis to the final interpretation of the atomic model. Each step, from the meticulous growth of a single crystal to the computational refinement of diffraction data, is a self-validating system designed to ensure scientific integrity and produce a trustworthy result. The detailed structural information obtained—including precise bond lengths, molecular conformation, and the landscape of intermolecular interactions—is indispensable for modern drug discovery. It provides the empirical foundation for structure-activity relationship (SAR) studies, guides the design of next-generation analogues with improved potency and selectivity, and serves as a critical input for computational modeling.

References

-

International Union of Journals of Applied Science and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. IJARSCT. Retrieved from [Link]

-

Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Retrieved from [Link]

-

NSL Analytical Services. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

-

American Journal of Organic Chemistry. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

-

PubMed. (n.d.). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Retrieved from [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

SciSpace. (n.d.). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. Retrieved from [Link]

- Google Patents. (n.d.). New crystal form of quinazolinone derivative and preparation method thereof.

-

PMC. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,.... Retrieved from [Link]

-

PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. scispace.com [scispace.com]

- 16. CN116456986A - New crystal form of quinazolinone derivative and preparation method thereof - Google Patents [patents.google.com]

The Therapeutic Potential of 2-Mercapto-3-Methylquinazolin-4(3H)-one: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for yielding derivatives with a broad spectrum of biological activities. Among these, 2-mercapto-3-methylquinazolin-4(3H)-one stands out as a versatile precursor and a pharmacologically active molecule in its own right. This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-mercapto-3-methylquinazolin-4(3H)-one and its close analogs. We will explore its role as an anticancer, anti-inflammatory, and antimicrobial agent, delving into the specific molecular targets that underpin these activities. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone ring system, a fusion of benzene and pyrimidine rings, has been a subject of intense investigation in medicinal chemistry for decades. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The 2-mercapto-3-methylquinazolin-4(3H)-one molecule, with its reactive thiol group and methylated nitrogen, offers a unique platform for chemical modification and has been instrumental in the development of potent and selective inhibitors of various enzymes and receptors. This guide will systematically dissect the key therapeutic targets of this compound and its derivatives, providing a rationale for its continued exploration in drug discovery programs.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death. Key molecular targets identified in this context include histone deacetylases (HDACs), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclooxygenase-2 (COX-2).

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer development and progression. HDAC inhibitors have emerged as a promising class of anticancer drugs.[1]

Derivatives of 2-mercaptoquinazolin-4(3H)-one have been explored as HDAC inhibitors.[2][3] The core structure serves as a scaffold for the design of molecules that can effectively bind to the active site of HDAC enzymes. For instance, methyl-substituted derivatives have shown high cytotoxicity against colon and breast cancer cell lines.[2] Some of these compounds exhibited superior HDAC inhibitory activity compared to the known HDAC inhibitor SAHA.[2] Mechanistically, these compounds have been shown to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells.[2][3]

Table 1: Cytotoxicity of 2-Mercapto-3-methylquinazolin-4(3H)-one Derivatives against Cancer Cell Lines [2]

| Compound | Substitution | Cell Line | IC50 (µM) |

| 4a | -H | SW620 (colon) | 4.24 ± 1.16 |

| MDA-MB-231 (breast) | 2.93 ± 0.68 | ||

| 4c | 7-CH₃ | SW620 (colon) | 3.61 ± 0.32 |

| MDA-MB-231 (breast) | 3.34 ± 0.32 |

A typical HDAC inhibition assay involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an assay buffer.

-

Compound Incubation: The test compound (derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one) is pre-incubated with the HDAC enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Signal Detection: After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce HDAC activity by 50%, is calculated from the dose-response curve.

Caption: Workflow for a typical HDAC inhibition assay.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Several studies have investigated 2-mercaptoquinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors.[5][6] Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain.[5] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2).[5]

A common method for assessing VEGFR-2 inhibition is a kinase activity assay, which can be performed as follows:

-

Assay Components: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

-

Compound Incubation: The test compound is incubated with the VEGFR-2 enzyme.

-

Kinase Reaction: The reaction is initiated by the addition of the substrate and ATP.

-

Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinazolinone derivatives have long been recognized for their anti-inflammatory properties.[7][8]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of COX enzymes. Several 2-mercapto-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities.[9][10] Some of these compounds have shown potent anti-inflammatory and analgesic effects in vivo, with some exhibiting selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[9][11]

Table 2: COX Inhibitory Activity of 2-Mercapto-4(3H)-quinazolinone Derivatives [9]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5 | >100 | 0.70 | >142 |

| 8 | >100 | 0.80 | >125 |

| 13 | >100 | 0.75 | >133 |

| Celecoxib | >100 | 0.30 | >333 |

Antimicrobial Activity: A Scaffold for Combating Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The quinazolinone scaffold has been utilized in the development of novel antimicrobial agents.[12]

Derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one have been screened for their activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[12] Some of these compounds have demonstrated good antimicrobial activity. Furthermore, derivatives of 2-(amino)quinazolin-4(3H)-one have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]

Other Potential Therapeutic Targets

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various tumors and are considered as therapeutic targets. S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms.[8][14] Some of these compounds have shown potent and selective inhibition of tumor-associated isoforms hCA IX and hCA XII, with Ki values in the nanomolar range.[8]

Table 3: Carbonic Anhydrase Inhibitory Activity of 2-Mercaptoquinazolin-4(3H)-one Derivatives [8]

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 2 | 765.2 | 185.3 | 40.7 | 13.0 |

| 4 | 760.1 | 185.2 | 8.0 | 10.8 |

| Acetazolamide (Standard) | 250.0 | 12.0 | 25.0 | 5.7 |

Synthesis of the Core Scaffold